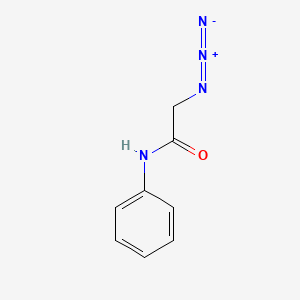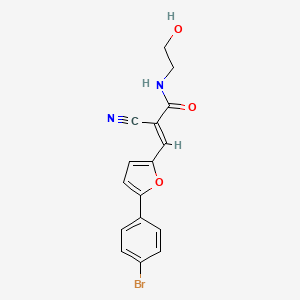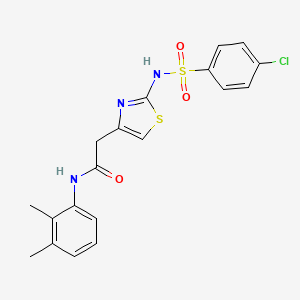
2-azido-N-phenylacetamide
Vue d'ensemble
Description
2-azido-N-phenylacetamide is a chemical compound with the formula C8H8N4O .
Synthesis Analysis
The synthesis of 2-azido-N-phenylacetamides has been achieved from the corresponding anilines via chloroacetylation using chloroacetyl chloride, followed by nucleophilic substitution with sodium azide .Molecular Structure Analysis
The molecular structure of this compound is orthorhombic, with parameters a = 5.8085(13) Å, b = 16.533(4) Å, c = 18.171(4) Å, V = 1745.0(7) Å3, Z = 8 .Chemical Reactions Analysis
The 2-azido-N-phenylacetamides on 1,3-dipolar cycloaddition reaction with alkynes using Cu(OAc)2 as catalyst in t-BuOH-H2O at room temperature for 6–8 h resulted into the corresponding 1,4-disubstituted-1,2,3-triazole derivatives .Physical And Chemical Properties Analysis
This compound is a colourless block with a size of 0.40 × 0.32 × 0.30 mm. It has a wavelength of Cu K α radiation (1.54178 Å) and μ: 0.79 mm −1 .Applications De Recherche Scientifique
Photoinduced Cyclization Reactions
- A study by Li et al. (2013) demonstrated the synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides. This process is influenced by the substituents on the phenyl ring.
Estrogen-Like Effects and Cell Proliferation
- Research by Zeng et al. (2018) found that 2-phenylacetamide has estrogen-like effects, promoting the proliferation of MCF-7 cells and increasing uterus index in mice, suggesting potential applications in treating perimenopause syndrome.
Antibacterial Activity
- A compound synthesized from 2-azido-N-phenylacetamide, as described by Hakimelahi et al. (2003), showed antibacterial activity against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus.
Anticancer Applications
- Dhuda et al. (2021) synthesized various this compound derivatives showing potential as anticancer drugs, particularly against CNS, Melanoma, and Breast cancer cell lines. This study emphasizes the compound's role in drug discovery for cancer treatment (Dhuda et al., 2021).
Glycoside Formation and Oligosaccharide Synthesis
- In the field of carbohydrate chemistry, this compound derivatives have been used to form 1,2-trans-β-glycosidic bonds, as shown by Mong et al. (2012).
Synthesis of Non-Steroidal Antiinflammatory Drug Analogues
- Fleming et al. (1996) synthesized azido substituted non-steroidal antiinflammatory drug analogues for studies on the COX-II enzyme, showcasing its potential in pharmaceutical research (Fleming et al., 1996).
Cytoskeleton Dynamics in Cancer Cells
- A study by Ceramella et al. (2022) on a resveratrol phenylacetamide derivative revealed its ability to perturb cytoskeleton dynamics, interfering with migration and metastatic processes in breast cancer cells.
Synthesis of Aminooxindoles
- The work by Li et al. (2016) presented a method for synthesizing 3-aminooxindole derivatives using α-imino-N-arylamides and α-azido-N-arylamides, indicating a significant synthetic application.
Mécanisme D'action
Target of Action
Azides, a class of compounds to which 2-azido-n-phenylacetamide belongs, have found valuable applications in medicinal chemistry . They are often used as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, and triazoles , which are known to interact with a variety of biological targets.
Mode of Action
It’s known that azides can participate in click chemistry reactions, specifically the huisgen 1,3-dipolar cycloaddition . This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole . The resulting triazole derivatives have been shown to possess various biological activities .
Biochemical Pathways
Given that azides and their derivatives are often used in the synthesis of heterocyclic compounds , it’s plausible that they could influence a variety of biochemical pathways depending on the specific derivative and its biological targets.
Result of Action
Azides and their derivatives have been associated with a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Safety and Hazards
When handling 2-azido-N-phenylacetamide, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion and inhalation, and avoid contact with eyes, skin, or clothing. The compound should be stored in tightly closed containers in a dry, cool and well-ventilated place .
Orientations Futures
In search of new active molecules, a small focused library of new 1,2,3-triazoles derived from naphthols were efficiently prepared via the click chemistry approach. The results of the in vitro and In Silico study suggest that the 1,2,3-triazole derivatives may possess the ideal structural requirements for the further development of novel therapeutic agents .
Propriétés
IUPAC Name |
2-azido-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-10-6-8(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXAURTWKXBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)
![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)
![N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896825.png)

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)


![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)
![2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2896833.png)